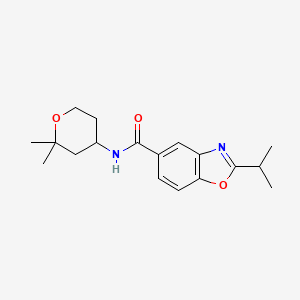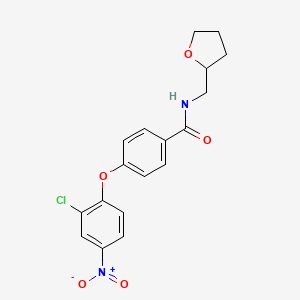![molecular formula C22H24N4O7 B4077640 ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate](/img/structure/B4077640.png)
ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate
Descripción general
Descripción
Ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate, also known as EMB, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in research. EMB belongs to the class of nitroaromatic compounds and has been found to possess various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate involves the inhibition of the enzyme topoisomerase II. This enzyme is involved in the regulation of DNA topology and plays a crucial role in DNA replication and repair. ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate binds to the enzyme and prevents it from carrying out its normal function, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate has been found to possess various biochemical and physiological effects. In addition to its anticancer and antibacterial properties, ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate has also been found to possess anti-inflammatory activity. It works by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate has also been found to possess antioxidant activity, which is important in protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate in lab experiments is its specificity towards topoisomerase II. This allows for the study of the role of this enzyme in various cellular processes. However, one of the limitations of using ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate is its potential toxicity towards normal cells. Careful consideration must be taken when using ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate in experiments to ensure that the concentration used is not toxic to normal cells.
Direcciones Futuras
There are several future directions for the study of ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate. One area of research is the development of ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate derivatives with improved efficacy and reduced toxicity. Another area of research is the study of the role of ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate in the treatment of viral infections. It has been found to possess antiviral activity against various strains of viruses including influenza A virus and herpes simplex virus. Finally, the study of the mechanisms of resistance to ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate in cancer cells is also an area of future research.
Conclusion:
In conclusion, ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate is a synthetic compound that has been found to possess various biochemical and physiological effects. It has potential applications in cancer research, bacterial infections, and inflammation. The mechanism of action of ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate involves the inhibition of the enzyme topoisomerase II. One of the advantages of using ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate in lab experiments is its specificity towards topoisomerase II, however, careful consideration must be taken to ensure that the concentration used is not toxic to normal cells. There are several future directions for the study of ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate including the development of ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate derivatives, the study of its role in viral infections, and the study of mechanisms of resistance to ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate in cancer cells.
Aplicaciones Científicas De Investigación
Ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate has been studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines including breast, prostate, and lung cancer cells. ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate works by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition to its anticancer properties, ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate has also been studied for its potential use in the treatment of bacterial infections. It has been found to possess antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
ethyl 4-[[2-[(2-morpholin-4-ylacetyl)amino]-5-nitrobenzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O7/c1-2-33-22(29)15-3-5-16(6-4-15)23-21(28)18-13-17(26(30)31)7-8-19(18)24-20(27)14-25-9-11-32-12-10-25/h3-8,13H,2,9-12,14H2,1H3,(H,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDQWTMYNQAEEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4077585.png)
![1-[4-(3-bromophenoxy)butyl]azepane oxalate](/img/structure/B4077586.png)

![2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B4077601.png)
![2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide](/img/structure/B4077605.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B4077606.png)
![2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide](/img/structure/B4077607.png)
![1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4077612.png)
![3,3'-[(2,4,6-trimethoxyphenyl)methylene]bis-1H-indole](/img/structure/B4077618.png)
![1-[2-(2-bromo-4-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4077623.png)
![N-[3-(methoxymethyl)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4077630.png)
![3-(allylthio)-10-bromo[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4077634.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-({[(3-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B4077637.png)